Acetoprole

Description

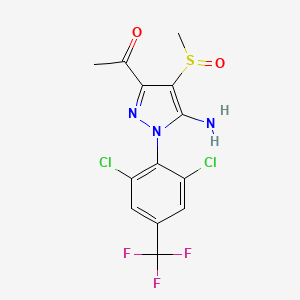

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O2S/c1-5(22)9-11(24(2)23)12(19)21(20-9)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZNYEZGJAFIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058017 | |

| Record name | Acetoprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209861-58-5 | |

| Record name | Acetoprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209861-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209861585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PH9942U0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Derivatization Studies

Research into Novel Synthetic Methodologies for Acetoprole

The synthesis of this compound and related phenylpyrazole insecticides hinges on the efficient construction of the central pyrazole (B372694) ring and the introduction of specific substituents that are critical for its insecticidal properties.

Pyrazole Ring Formation Research

The pyrazole ring is a fundamental structural motif in many biologically active compounds, including a wide range of pharmaceuticals and agrochemicals. postdocjournal.com The most prevalent synthetic route to pyrazole derivatives involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. postdocjournal.commdpi.com Variations of this method allow for the synthesis of a diverse array of substituted pyrazoles. mdpi.com

Recent research has focused on developing more efficient and environmentally friendly methods for pyrazole synthesis. organic-chemistry.org For instance, innovative one-pot syntheses have been developed, such as the reaction of α,β-alkynic aldehydes with hydrazines followed by cyclization, to produce 4-(phenylselanyl)pyrazoles. mdpi.com Another approach involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then reacted with hydrazine to form the pyrazole ring. mdpi.comorganic-chemistry.org This method is noted for its speed and ability to produce previously inaccessible pyrazole structures. organic-chemistry.org Furthermore, copper-catalyzed condensation reactions have been shown to efficiently produce pyrazoles at room temperature, offering a milder alternative to traditional methods. organic-chemistry.org Organocatalytic approaches are also being explored to control the stereochemistry of the resulting pyrazole derivatives. nih.gov

Halogenation and Trifluoromethylation Strategies

The introduction of halogen atoms and trifluoromethyl (CF3) groups into organic molecules is a key strategy in the development of modern agrochemicals. researchgate.netmdpi.com The trifluoromethyl group, in particular, is known to significantly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, often leading to enhanced biological activity. mdpi.com

Numerous methods for trifluoromethylation have been developed, ranging from the use of gaseous reagents to more recent and convenient strategies. mdpi.com Electrophilic trifluoromethylating reagents, such as those developed by Umemoto, Togni, and Shibata, are now commercially available and widely used due to their stability and reactivity with a broad range of substrates. conicet.gov.ar These reagents can introduce the CF3 group onto various molecules, including alkenes, alkynes, and aromatic systems. conicet.gov.ar

Recent advancements have focused on developing milder and more sustainable trifluoromethylation methods. mdpi.com Photocatalytic approaches, for example, enable the construction of C-CF3 bonds under mild conditions and offer a modular platform for synthesizing fluorinated compounds. researchgate.net The use of trifluoroacetic acid (TFA) and its derivatives as cost-effective, stable, and low-toxicity trifluoromethyl sources is also a significant area of research. researchgate.net Additionally, novel reagents like [(bpy)Cu(O2CCF2SO2F)2] have been developed for the efficient trifluoromethylation of halogenated hydrocarbons. mdpi.com Reductive trifluoromethylation using electrophilic +CF3 reagents represents another important strategy. cas.cn

Post-Synthesis Modification Research

Post-synthesis modification (PSM) is a powerful technique for introducing chemical diversity into a core molecular scaffold after its initial synthesis. rsc.org This approach allows for the modification of specific functional groups without altering the fundamental structure of the molecule. rsc.org In the context of insecticide development, PSM is used to create libraries of analogs with varied substituents, which can then be screened for improved activity or other desirable properties.

PSM can be achieved through various chemical reactions, such as covalent bond formation to attach new functional groups. nih.gov For example, in the development of other complex molecules, PSM has been used to create hybrid materials by forming bonds between the core molecule and polymers. nih.gov This strategy allows for the fine-tuning of properties and the exploration of a wider chemical space than what might be accessible through direct synthesis alone. whiterose.ac.ukresearchgate.net The ability to modify a molecule after its primary construction provides a flexible and efficient route to a diverse range of derivatives for biological evaluation. uni-hannover.deresearchgate.net

Exploration of this compound Derivatives and Analogues in Structure-Activity Relationship (SAR) Research

Structure-activity relationship (SAR) studies are a cornerstone of modern drug and pesticide discovery. researchgate.net These studies involve synthesizing and testing a series of related compounds (analogs) to understand how specific structural features influence their biological activity. researchgate.netnih.gov By systematically altering different parts of the this compound molecule, researchers can identify which functional groups are essential for its insecticidal effects and which can be modified to enhance potency or other properties.

Impact of Substituent Modifications on Insecticidal Activity

The insecticidal activity of phenylpyrazole compounds like this compound is highly sensitive to the nature and position of substituents on the molecule. scielo.br SAR studies on related classes of insecticides have provided valuable insights into these relationships.

For instance, in studies of other insecticidal compounds, modifications to the aromatic rings have shown significant effects on activity. scielo.br The introduction of different substituents can alter the molecule's polarity and lipophilicity, which in turn affects its ability to bind to the target site within the insect. scielo.br In some cases, the presence of an unsubstituted phenyl ring leads to the highest activity, while the addition of substituents, regardless of their position, can decrease efficacy. scielo.br

The type of substituent also plays a critical role. Electron-withdrawing groups on a benzene (B151609) ring have been shown to increase the insecticidal activity of certain organophosphate derivatives. ui.ac.id Conversely, in other series, the introduction of larger, non-polar groups can increase activity up to a certain point, after which bulkier substituents lead to a total loss of activity. frontiersin.org The position of the substituent is also crucial; for example, a substituent at the para position may result in higher activity than the same substituent at the meta position. ui.ac.id

These findings from related insecticide classes highlight the importance of systematic modification and testing to elucidate the complex SAR of this compound and guide the design of new, more effective analogs. mdpi.comresearchgate.net

Interactive Data Table: Impact of Substituent Modifications on Insecticidal Activity of Pymetrozine Analogs

The following table presents data on the foliar contact activities of various Pymetrozine analogs against Aphis craccivora, illustrating the impact of different substituents (R) on their insecticidal efficacy. mdpi.com

| Compound | R Substituent | Activity at 100 mg/kg (%) |

| 3a | n-propyl | 30 |

| 3b | t-butyl | 85 |

| 3f | 3-methoxy (on phenyl) | 20 (at 10 mg/kg) |

| 3g | 4-methoxy (on phenyl) | 45 (at 10 mg/kg) |

| 3h | 2,3-dimethoxy (on phenyl) | 70 (at 10 mg/kg) |

| Pymetrozine | (Reference) | 90 (at 10 mg/kg) |

Data sourced from MDPI. mdpi.com

Computational Approaches in Synthetic Route Design

In recent years, computational chemistry has become an indispensable tool in the design and optimization of synthetic routes for complex molecules. frontiersin.orgrsc.org These approaches, often referred to as computer-aided synthesis design, leverage algorithms and databases of chemical reactions to predict viable synthetic pathways. nih.gov Retrosynthetic analysis, a key concept in this field, involves deconstructing a target molecule into simpler, commercially available starting materials. the-scientist.com

Computational tools can accelerate the research and development process by exploring a vast number of potential routes virtually, thereby reducing the need for labor-intensive and time-consuming laboratory experiments. the-scientist.com These methods can help identify novel and more efficient pathways, potentially leading to greener and more sustainable chemical manufacturing processes. the-scientist.com

For complex heterocyclic systems like pyrazoles, computational methods can assist in predicting reaction outcomes and understanding the mechanisms of ring formation. nih.gov Machine learning algorithms are increasingly being integrated into these tools to learn from vast datasets of known reactions and predict the outcomes of new transformations with greater accuracy. frontiersin.org While these computational methods are powerful, they are still evolving and are most effective when used in conjunction with the expertise of experienced organic chemists. frontiersin.orgnih.gov The synergy between computational prediction and experimental validation is key to the successful design of synthetic routes for novel compounds like this compound. mdpi.com

Molecular and Cellular Mechanism of Action Research

Investigation of Acetoprole's Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the nervous system of insects and are the target for several classes of insecticides. ucl.ac.ukresearchgate.net These receptors are pentameric proteins, and the specific combination of subunits determines the pharmacological properties of the receptor subtype. ucl.ac.uk

Receptor Binding Kinetics and Dynamics Research

The study of receptor binding kinetics involves measuring the rates at which a compound associates and dissociates with its receptor target, which determines its binding affinity. nih.govnih.gov While extensive research exists on the kinetics of various agonists and antagonists for nAChRs, specific peer-reviewed studies detailing the binding kinetics and dynamics of this compound with nAChRs are not extensively documented in publicly available literature. nih.govnih.gov General kinetic studies on nAChR antagonists have utilized rapid solution exchange protocols to resolve kinetic rates and determine the energetics of antagonism, often finding that binding is primarily enthalpy-driven. nih.govnih.gov

Allosteric Modulation Studies of nAChRs by this compound

Allosteric modulators bind to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous neurotransmitter, acetylcholine. nih.gov These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), altering the receptor's response to the primary agonist. nih.govmdpi.com PAMs, for instance, can enhance receptor currents and have been investigated for therapeutic applications. plos.orgfrontiersin.org While allosteric modulation is a significant area of nAChR pharmacology, specific research identifying or characterizing this compound as an allosteric modulator of nAChRs is limited.

Exploration of this compound as a Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channel Antagonist

The primary and well-established mode of action for this compound is its role as an antagonist of GABA-gated chloride channels. google.comherts.ac.ukebi.ac.uk These receptors, part of the Cys-loop ligand-gated ion channel superfamily, are the main mediators of rapid inhibitory neurotransmission in the central nervous system of insects. sigmaaldrich.com By blocking these channels, this compound disrupts the normal inhibitory flow of nerve signals.

Biophysical Studies of GABA Receptor Subunit Interactions

GABA-A receptors are heteropentameric structures assembled from a variety of subunit families, including α, β, γ, and δ. sigmaaldrich.com The specific subunit composition of the receptor dictates its pharmacological and biophysical properties, as well as its location within the neuron (synaptic vs. extrasynaptic). sigmaaldrich.comfrontiersin.org

Research on the related phenylpyrazole insecticide, fipronil (B1672679), has provided significant insights into the likely binding site of this compound. These studies have highlighted the critical role of the β3 subunit in the interaction with the insecticide. frontiersin.org Competitive binding assays have shown that fipronil targets receptors containing the β3 subunit with high affinity. frontiersin.org The presence of other subunits, such as α6, γ2, or δ, modulates this binding and can confer selective toxicity. frontiersin.orgnih.gov For example, receptors containing a γ subunit are predominantly synaptic, while those with a δ subunit are typically found in extrasynaptic locations, and this can influence the inhibitory effect of the antagonist. frontiersin.org It is postulated that this compound interacts with residues within the channel pore, a site distinct from that of some newer classes of GABA receptor blockers. researchgate.net

| Subunit Family | Known Role / Characteristic | Relevance to Phenylpyrazoles |

|---|---|---|

| α (Alpha) | Contributes to receptor assembly and pharmacology. Multiple isoforms exist (e.g., α1, α6). nih.gov | The α6 subunit, in combination with β3, forms a receptor subtype that is a target for fipronil. frontiersin.org |

| β (Beta) | Essential for receptor function and forms part of the agonist binding site. The β3 subunit can form homopentamers. frontiersin.org | The β3 subunit is considered a crucial component of the insecticide target site for phenylpyrazoles like fipronil. frontiersin.org |

| γ (Gamma) | Typically found in synaptic receptors, often in combination with α and β subunits (e.g., α1β2γ2). frontiersin.org | The presence of the γ2 subunit can modulate the binding affinity and inhibitory effect of fipronil. frontiersin.org |

| δ (Delta) | Confers an extrasynaptic localization to the receptor, associated with tonic inhibition. frontiersin.org | Receptors containing the δ subunit (e.g., α6β3δ) show different sensitivity to fipronil compared to synaptic receptors. frontiersin.org |

Electrophysiological Research on Neuronal Disruption

Electrophysiology is the study of the electrical properties of biological cells, including neurons. uk.com In a healthy neuron, the binding of GABA to its receptor opens an integral chloride ion channel, allowing negatively charged chloride ions to enter the cell. sigmaaldrich.com This influx of negative ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission. uk.com

As a channel antagonist, this compound binds to the GABA receptor and blocks this flow of chloride ions. This action prevents the hyperpolarization of the neuronal membrane. Consequently, the neuron is left in a state of uncontrolled excitation, as the inhibitory signals that would normally temper its activity are silenced. Electrophysiological studies on other GABA receptor antagonists, such as endosulfan (B1671282) and dieldrin, have demonstrated that this mode of action leads to neuronal hyperexcitation and aberrant firing patterns in neuronal cultures. nih.gov This disruption of the delicate balance between excitation and inhibition in the central nervous system is the fundamental cause of this compound's toxicity.

Downstream Cellular and Physiological Effects in Target Organisms

The initial molecular event of GABA receptor blockage triggers a cascade of downstream cellular and physiological disruptions in target insects. The persistent and widespread neuronal hyperexcitability manifests as symptoms of neurotoxicity, including tremors, convulsions, and lack of coordination.

Impact on Nerve Impulse Transmission

Nerve impulses, or action potentials, are electrical signals that travel along neurons, enabling communication within the nervous system. alevelbiology.co.ukwikipedia.org This process relies on the precise opening and closing of ion channels, which control the flow of ions across the neuronal membrane and thus regulate its electrical potential. wikipedia.orglibretexts.org A key player in the regulation of nerve impulses is the neurotransmitter gamma-aminobutyric acid (GABA). ucl.ac.uk GABA is the primary inhibitory neurotransmitter in the insect central nervous system. ucl.ac.ukbiorxiv.org When GABA binds to its receptor, it opens a chloride ion channel, allowing negatively charged chloride ions to enter the neuron. libretexts.org This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting nerve impulse transmission. libretexts.org

This compound's primary mode of action is the disruption of this inhibitory process. nih.gov It acts as an antagonist at the GABA receptor, specifically targeting the GABA-gated chloride channel. wikipedia.orgnih.gov By binding to the receptor, this compound blocks the channel, preventing the influx of chloride ions. wikipedia.org This inhibition of the inhibitory signal leads to a state of uncontrolled neuronal excitation. wikipedia.org The constant firing of nerve impulses disrupts the normal functioning of the insect's nervous system.

Cellular Paralysis and Mortality Pathways

The continuous and excessive neuronal firing induced by this compound has severe downstream consequences at the cellular and organismal level. The hyperexcitation of the central nervous system leads to involuntary muscle contractions, tremors, and convulsions in the affected insect. wikipedia.org This ultimately results in paralysis as the nervous system can no longer effectively control motor functions.

The sustained neuronal activity also depletes the insect's energy reserves. The constant state of excitation is metabolically expensive, leading to exhaustion. Ultimately, the combination of nervous system failure, paralysis, and metabolic collapse leads to the death of the insect.

Comparative Mechanistic Analyses with Other Phenylpyrazole Insecticides

All phenylpyrazole insecticides, including this compound and fipronil, function as antagonists of the GABA-gated chloride channel. wikipedia.orgucl.ac.ukpomais.com They block the inhibitory signals in the insect's central nervous system, causing hyperexcitation and paralysis. wikipedia.org Research indicates that fipronil also interacts with glutamate-gated chloride (GluCl) channels, which are also inhibitory and are not present in mammals. wikipedia.org This dual action contributes to its high insecticidal efficacy.

The specificity of phenylpyrazole insecticides towards insects is largely attributed to a higher binding affinity for insect GABA receptors compared to mammalian receptors. wikipedia.org Fipronil, for instance, has been shown to have a significantly higher selectivity for insect GABA receptors. nih.gov

The subunit composition of the GABA receptor can also influence the sensitivity of the receptor to different phenylpyrazole insecticides. frontiersin.org For example, studies on fipronil have shown that its inhibitory effect can vary depending on the specific subunits that make up the GABA receptor complex. frontiersin.org This highlights the potential for nuanced differences in the activity of various phenylpyrazole compounds based on the target insect species and the specific composition of their GABA receptors.

Interactive Table of Phenylpyrazole Insecticide Mechanisms

| Compound | Primary Target | Effect on Nerve Impulse | Consequence |

| This compound | GABA-gated chloride channel | Blocks inhibitory neurotransmission, leading to hyperexcitation | Paralysis and mortality |

| Fipronil | GABA-gated chloride channel and Glutamate-gated chloride channels | Blocks inhibitory neurotransmission, leading to hyperexcitation | Paralysis and mortality |

| Ethiprole (B1671408) | GABA-gated chloride channel | Blocks inhibitory neurotransmission, leading to hyperexcitation | Paralysis and mortality |

Insect Resistance Mechanisms and Management Strategies in Research

Genetic Basis of Resistance to Acetoprole

Resistance to insecticides often has a genetic basis, involving changes in genes that affect the insecticide's target site or the insect's ability to detoxify the compound mbimph.comirac-online.org.

Target Site Resistance Mechanisms

Target-site resistance occurs when genetic modifications in the insecticide's molecular target reduce its sensitivity to the chemical mbimph.comunl.edu. This can involve mutations that prevent the insecticide from binding effectively or alter the target's function unl.edu.

Research on Mutations in nAChR Genes

While this compound is primarily known as a GABA-gated chloride channel antagonist nih.govherts.ac.uk, some insecticides target nicotinic acetylcholine (B1216132) receptors (nAChRs) smolecule.com. Research on nAChR-mediated resistance in insects has identified various mutations in nAChR subunit genes that confer resistance to different insecticide classes, such as neonicotinoids and spinosyns sdbonline.orgplos.orgnih.govschweizerbart.de. For example, mutations in the nAChR α6 subunit have been linked to spinetoram (B1464634) resistance in Western flower thrips (Frankliniella occidentalis) mdpi.com. Studies in Myzus persicae have identified mutations like R81T and V101I in the nAChR β1 subunit associated with neonicotinoid resistance nih.gov. Research using CRISPR/Cas9 has also shown that mutations in nAChR α subunits can confer resistance to imidacloprid (B1192907) and spinosad in the ladybird beetle Coccinella septempunctata schweizerbart.de. While these studies focus on insecticides targeting nAChRs, they provide a framework for understanding how target-site mutations in ion channel genes can lead to resistance.

Studies on Alterations in GABA-Gated Chloride Channel Genes

This compound acts as a GABA-gated chloride channel antagonist nih.govherts.ac.uk. Resistance to phenylpyrazoles like this compound and ethiprole (B1671408) has been linked to mutations in the genes encoding these channels, particularly the Rdl (resistance to dieldrin) gene mdpi.com. A common mutation, A301S, in the RDL-GABA receptor is known to confer resistance to channel blockers such as phenylpyrazole insecticides mdpi.comnih.gov. Studies on the Neotropical brown stink bug (Euschistus heros) have revealed the presence and spread of the A301S mutation in field populations, which is associated with reduced susceptibility to ethiprole mdpi.com. Laboratory bioassays with ethiprole showed that individuals homozygous for the A301S mutation exhibited high survival rates compared to susceptible or heterozygous individuals, suggesting that this mutation contributes to resistance mdpi.com. Research indicates that this target-site mutation can also influence the physiology of the cholinergic system, potentially leading to cross-resistance to other insecticide classes nih.gov.

Metabolic Resistance Mechanisms

Metabolic resistance involves the detoxification or breakdown of insecticides by insect enzymes, reducing the amount of active compound that reaches the target site mbimph.comirac-online.org. This is often the most common resistance mechanism irac-online.org.

Role of Cytochrome P450 Monooxygenases in Detoxification

Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that play a significant role in the metabolic detoxification of insecticides mbimph.comirac-online.orgmdpi.commyspecies.info. Increased P450 activity can lead to resistance by enhancing the breakdown of the insecticide into less toxic metabolites mbimph.commdpi.com. This increased activity can result from gene amplification, increased gene expression due to mutations in regulatory regions, or changes in enzyme structure and function mdpi.com. Research has shown that overexpression of specific P450 genes is associated with resistance to various insecticides in different insect species myspecies.infomdpi.complos.orgmdpi.com. For instance, overexpression of CYP6CM1 is linked to high levels of imidacloprid resistance in Bemisia tabaci plos.org. In Nilaparvata lugens, the overexpression of CYP6ER1 has been shown to contribute to acetamiprid (B1664982) resistance mdpi.com. Studies on Musca domestica have also implicated P450s in resistance to insecticides like chlorfenapyr (B1668718) mdpi.com.

Contributions of Esterases and Glutathione (B108866) S-Transferases

Esterases and glutathione S-transferases (GSTs) are other major enzyme families involved in insecticide detoxification and can contribute to metabolic resistance mbimph.comirac-online.orgnih.govscielo.brnih.gov. Esterases can hydrolyze ester bonds present in many insecticide molecules, rendering them inactive mbimph.comscielo.br. Increased esterase activity, often due to gene amplification or mutations altering substrate specificity, has been documented in resistant insect populations nih.govscielo.brpjoes.com. GSTs catalyze the conjugation of glutathione to insecticides, making them more water-soluble and easier to excrete, or they can sequester the insecticide nih.govmdpi.comnih.gov. Elevated GST activity has been associated with resistance to various insecticide classes, including organophosphates, pyrethroids, and DDT nih.govmdpi.comnih.govajol.info. Research in Spodoptera frugiperda has shown that enhanced GST activity is linked to the degradation of certain insecticides and the development of resistance mdpi.com. While the specific roles of esterases and GSTs in this compound resistance are not as extensively documented in the provided search results as P450s and target-site mutations, these enzyme families are generally recognized as important contributors to metabolic resistance against a wide range of insecticides mbimph.comirac-online.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11069398 |

| Fipronil (B1672679) | 3340 |

| Ethiprole | 9571462 |

| Dieldrin | 3036 |

| Lindane | 3896 |

| Imidacloprid | 8550 |

| Spinosad | 441026 |

| Spinetoram | 11160185 |

| Acetamiprid | 208577 |

| Chlorfenapyr | 9555771 |

| DDT | 3036 |

| Carbofuran | 2566 |

| Fenobucarb | 27516 |

| Propoxur | 4948 |

| Piperonyl butoxide (PBO) | 7977 |

| Glutathione | 124883 |

Data Tables

Based on the search results, a representative data table illustrating target-site mutations and their associated resistance levels could be constructed from studies on related insecticides targeting similar sites, as direct quantitative data for this compound-specific mutations and resistance levels was not prominently featured in the initial search snippets.

Table 1: Examples of Target-Site Mutations and Associated Resistance (Based on Related Insecticides)

| Insect Species | Target Site | Gene/Subunit | Mutation | Associated Insecticide Class | Resistance Level (Fold) | Source |

| Euschistus heros | GABA-gated chloride channel | RDL | A301S | Phenylpyrazoles (Ethiprole) | High (Homozygotes) | mdpi.com |

| Frankliniella occidentalis | nAChR | α6 | G275E | Spinosyns (Spinetoram) | Not specified as fold | mdpi.com |

| Myzus persicae | nAChR | β1 | R81T, V101I | Neonicotinoids | Significantly increased | nih.gov |

| Coccinella septempunctata | nAChR | α | Knockout | Spinosyns, Neonicotinoids | Moderate (28.56x Spinosad, 17.28x Imidacloprid) | schweizerbart.de |

Note: Resistance levels can vary significantly depending on the insect population, the specific mutation(s) present, and the bioassay methodology used.

Similarly, a table on metabolic resistance could highlight the involvement of enzyme families and specific genes, though quantifying the exact contribution to this compound resistance based solely on these results is challenging without specific studies on this compound metabolism in resistant strains.

Table 2: Examples of Enzyme Involvement in Metabolic Resistance (General)

| Enzyme Family | Role in Resistance | Examples of Associated Insecticide Classes | Notes | Source |

| Cytochrome P450 Monooxygenases | Detoxification via oxidation, increased expression/activity | Various (Pyrethroids, Neonicotinoids, etc.) | Often involves gene overexpression or mutations affecting activity. | mbimph.comirac-online.orgmdpi.commyspecies.info |

| Esterases | Hydrolysis of ester bonds, increased activity/expression | Organophosphates, Carbamates, Pyrethroids | Can involve gene amplification or altered substrate specificity. | mbimph.comirac-online.orgnih.govscielo.br |

| Glutathione S-Transferases | Conjugation with glutathione, sequestration | Organophosphates, Pyrethroids, DDT | Can involve elevated enzyme activity or upregulation of specific GSTs. | mbimph.comirac-online.orgnih.govmdpi.comnih.gov |

Evolutionary Dynamics of Resistance Development under Selection Pressure

The evolution of insecticide resistance is primarily an outcome of the selective pressure exerted by the repeated and widespread use of insecticides. numberanalytics.comumn.edu When an insecticide is applied, susceptible individuals within a pest population are eliminated, leaving behind individuals that possess pre-existing or newly acquired traits conferring some level of resistance. numberanalytics.com These resistant individuals then survive and reproduce, passing on the resistance traits to their offspring. numberanalytics.com Over successive generations, the frequency of resistance alleles in the population increases, leading to a significant reduction in the insecticide's effectiveness. numberanalytics.comumn.edu

The intensity and speed of resistance development are influenced by several factors:

Frequency of application: Frequent applications of the same insecticide or insecticides with the same mode of action increase the selection pressure. researchgate.netumn.edu

Dosage: While not focusing on specific dosages, the concept is that suboptimal doses might select for partially resistant individuals, while consistently high doses (in theory) could eliminate heterozygotes, depending on the resistance inheritance. However, high selection pressure generally accelerates resistance. numberanalytics.com

Residual activity: Insecticides with long residual activity maintain selection pressure over extended periods. numberanalytics.com

Genetic variation: The presence of genetic diversity within the pest population provides the raw material for resistance to evolve. numberanalytics.com

Biological and ecological factors: These include the pest's reproductive rate, generation time, migration patterns, and the presence of untreated refugia. umn.edugoogle.com

The evolutionary dynamics can be viewed as an "arms race" between the insecticide and the pest population, where the pest evolves mechanisms to survive, counteracting the insecticide's intended effect. numberanalytics.com

Research into Strategies for Insecticide Resistance Management (IRM)

Insecticide Resistance Management (IRM) aims to prevent or delay the evolution of resistance and, in some cases, to restore susceptibility in resistant populations. researchgate.netcroplife.org.au Effective IRM strategies are crucial for preserving the utility of existing insecticides and ensuring sustainable pest control. researchgate.netmbimph.com IRM is often integrated into broader Integrated Pest Management (IPM) programs that combine multiple control tactics. irac-online.org

Key principles of IRM include minimizing selection pressure and diversifying the control methods used. croplife.org.auirac-online.org Research in this area explores various approaches to achieve these goals.

Rotational Strategies with Different Modes of Action

One of the cornerstones of IRM is the strategic rotation or alternation of insecticides with different modes of action (MoA). umn.educroplife.org.austarbarproducts.com This approach aims to reduce the continuous selection pressure exerted by a single MoA. By switching between insecticides that target different physiological or biochemical pathways in the insect, individuals resistant to one MoA are likely to be susceptible to the other, thus preventing the rapid increase in the frequency of resistant individuals in the population. starbarproducts.comufl.edu

Effective rotational strategies require:

Knowledge of the MoA of the insecticides being used. ufl.edu

Alternating between insecticides from different IRAC (Insecticide Resistance Action Committee) MoA groups. croplife.org.auufl.edu

Implementing rotations based on factors such as crop growth stage, pest life cycle, or defined spray windows. croplife.org.au

Research supports that rotating MoAs can significantly delay the onset of resistance compared to using a single insecticide repeatedly. umn.edustarbarproducts.com

Synergistic Effects with Other Agrochemicals in Resistance Mitigation

Research also investigates the potential for using synergistic mixtures of agrochemicals to mitigate insecticide resistance. A synergist is a compound that, while not necessarily having insecticidal activity itself, enhances the toxicity of an insecticide when used in combination. researchgate.net This can occur by interfering with the insect's detoxification mechanisms, such as inhibiting enzymes that break down the insecticide, or by affecting the insecticide's target site. researchgate.net

Combining an insecticide with a synergist can potentially overcome metabolic resistance mechanisms in pests. researchgate.net Furthermore, mixtures of insecticides with different MoAs can also provide synergistic effects, making it more difficult for pests to evolve resistance to multiple targets simultaneously. nih.govmdpi.com Studies have explored combinations of this compound with other compounds, noting potential synergistic effects on various insects, which could lead to reduced pesticide usage and potentially mitigate resistance development. patsnap.com

Molecular Monitoring and Detection of Resistance Alleles

Molecular techniques play a crucial role in monitoring the development and spread of insecticide resistance. researchgate.netmdpi.com Research in this area focuses on identifying and detecting specific genetic mutations or changes in gene expression that confer resistance. mdpi.compjoes.com

Methods include:

PCR-based assays: These can detect known resistance alleles, such as point mutations in target site genes. researchgate.netnih.gov

Sequencing: Allows for the identification of known and novel mutations associated with resistance. nih.gov

Transcriptomic analysis: Helps identify genes that are overexpressed in resistant populations, particularly those involved in metabolic detoxification. mdpi.commdpi.com

Monitoring the frequency of resistance alleles in field populations provides valuable information for informing IRM strategies, allowing for timely interventions before resistance becomes widespread and causes significant control failures. google.commdpi.com Detecting resistance at a molecular level can help predict the effectiveness of insecticides and guide the selection of appropriate control measures. mdpi.com

Cross-Resistance Patterns and Mechanisms in Pest Populations

Cross-resistance occurs when a pest population develops resistance to one insecticide and, as a result, becomes resistant to other insecticides, even if they have not been previously exposed to them. ajol.infoslideshare.net This phenomenon is particularly relevant when insecticides share a similar mode of action or when a single resistance mechanism, such as enhanced detoxification by a broad-spectrum enzyme, confers resistance to multiple compounds. ajol.infonih.gov

Research into cross-resistance patterns involves:

Testing the susceptibility of a population resistant to one insecticide against a range of other insecticides from different chemical classes and MoA groups. ajol.infoeppo.int

Identifying the underlying resistance mechanisms (e.g., target-site mutations, metabolic detoxification) that are responsible for the observed cross-resistance. ajol.infopjoes.com

Environmental Fate and Transformation Research

Degradation Pathways in Environmental Matrices

The degradation of acetoprole in the environment can occur through several pathways, including hydrolysis, photolysis, microbial metabolism, and oxidation nih.govfrontiersin.orgmdpi.comepa.govslideshare.net. These processes break down the parent compound into potentially less toxic byproducts smolecule.com.

Hydrolysis is a chemical reaction involving water that can lead to the breakdown of this compound smolecule.comslideshare.net. This process can result in the formation of less toxic byproducts smolecule.com. The rate and extent of hydrolysis can be influenced by factors such as temperature, reaction time, and pH celignis.com. While general principles of hydrolysis and byproduct formation in chemical compounds are understood celignis.comgoogleapis.commdpi.com, specific detailed studies on this compound hydrolysis and its unique byproduct formation are not extensively available in the provided search results.

Photolysis, the degradation of a compound by light, is another important environmental transformation pathway frontiersin.orgepa.govpjoes.com. For some compounds, photolysis can be a primary route of degradation in aquatic systems exposed to sunlight researchgate.net. The efficiency of photolysis can be influenced by factors such as light intensity and the presence of photosensitizers copernicus.org. While photolysis is a known degradation process for organic compounds pjoes.commdpi.com, specific research detailing this compound's photolysis under various environmental conditions and the resulting byproducts is not prominently featured in the provided information. Some studies on other neonicotinoids mention their susceptibility to rapid degradation through photolysis in laboratory settings, though field dissipation rates can be slower mdpi.com.

Microbial metabolism and biodegradation play a significant role in the breakdown of organic compounds in the environment frontiersin.orgepa.govpjoes.commdpi.com. Microorganisms, including bacteria and fungi, can transform complex organic compounds into simpler forms mdpi.com. Studies on the microbial degradation of other pesticides, such as neonicotinoids, have identified specific bacterial and fungal strains capable of their breakdown and have explored the metabolic pathways involved frontiersin.orgresearchgate.net. While microbial degradation is a fundamental process in the environmental fate of chemicals mdpi.comnih.gov, specific detailed research on the microbial metabolism and biodegradation of this compound itself is not extensively provided in the search results. Research on other related compounds highlights the role of specific enzymes and intermediate products in microbial degradation frontiersin.orgresearchgate.netfrontiersin.org.

Oxidation reactions involve the loss of electrons from a substance and can affect the stability and biological activity of a compound like this compound smolecule.comslideshare.net. Redox reactions, which include oxidation, are fundamental processes in environmental chemistry and can drive the degradation of pollutants solubilityofthings.comprimescholars.com. These reactions can occur in multiple steps and can be catalyzed by enzymes or other catalysts primescholars.com. While oxidation is a general chemical degradation pathway slideshare.netpjoes.com, specific details regarding the oxidation reactions of this compound and their contribution to its environmental fate are not explicitly detailed in the provided search results.

Microbial Metabolism and Biodegradation Studies

Persistence and Dissipation Research in Soil and Water Systems

The persistence and dissipation of this compound in soil and water systems are influenced by a combination of degradation processes and physical factors such as adsorption and leaching nih.govfrontiersin.orgmdpi.comslideshare.netgoogleapis.com. Persistence refers to the length of time a compound remains in a particular environmental compartment wisc.eduresearchgate.net. Dissipation includes all processes that lead to a decrease in the concentration of a substance in a given medium nih.gov.

Factors influencing pesticide persistence in soil include chemical and physical properties, soil composition, and climatic conditions researchgate.net. For some pesticides, half-lives in soil can vary greatly depending on these factors researchgate.netresearchgate.net.

Adsorption and desorption are crucial processes that govern the movement and retention of pesticides in soils mdpi.comslideshare.netcsic.esecetoc.orgresearchgate.net. Adsorption is the process by which a substance adheres to the surface of soil particles, while desorption is the release of the substance from the soil particles back into the soil solution csic.esecetoc.org. These dynamics significantly influence the bioavailability, transport, and degradation of pesticides in soil csic.esresearchgate.net.

The extent of adsorption is often described by the adsorption-desorption distribution coefficient (Kd), which can be normalized to the organic carbon content of the soil (Koc) ecetoc.org. Adsorption can be a rapid initial process but can also increase slowly over time due to diffusion into soil organic matter and pores ecetoc.org. Factors affecting adsorption include the physicochemical properties of the pesticide, the properties of the solid and liquid phases in the soil, and climatic conditions csic.es. Soil properties such as pH, clay content, and the nature of soil organic matter can influence adsorption ecetoc.orgresearchgate.net. The presence of organic matter can either increase adsorption when present on soil surfaces or decrease it when present in the soil solution rsc.org.

Research on the adsorption-desorption behavior of different pesticides in various soils is important for understanding their environmental fate researchgate.net. Biochar, for instance, has been shown to have a high adsorption capacity for organic contaminants in soil researchgate.net.

Leaching and Runoff Potential Studies

The potential for pesticides to move from the site of application into surface water bodies via runoff and into groundwater via leaching is a significant area of environmental research nih.govresearchgate.netumsha.ac.ir. Leaching occurs when water-soluble substances are transported downwards through the soil profile nih.gov. Runoff involves the movement of pesticides dissolved in surface water or adsorbed to eroded soil particles across the land surface nih.govresearchgate.net. The extent of leaching and runoff is influenced by several factors, including the pesticide's water solubility, its adsorption capacity to soil particles (often quantified by the soil-water partitioning coefficient, Kd), soil type, rainfall intensity, and application methods researchgate.netumsha.ac.irnih.gov.

Studies on pesticide leaching often employ models to predict concentrations in groundwater landscapeonline.de. Similarly, models are used to predict runoff to surface waters, although these often require combining leaching models with surface transport models for accuracy landscapeonline.de. Some models calculate loads in runoff based on water runoff volumes, empirical extraction coefficients, and sediment concentrations, often assuming linear sorption isotherms landscapeonline.de. Research indicates that pesticides with high water solubility and low adsorption capacity to soil are more prone to leaching and runoff umsha.ac.irnih.gov. Conversely, pesticides with low water solubility and high sorption have a lower leaching risk but may be transported via runoff, particularly when adsorbed to soil sediments umsha.ac.ir.

While general principles regarding pesticide leaching and runoff are well-established nih.govresearchgate.netumsha.ac.irnih.gov, specific detailed research findings and data tables explicitly for this compound's leaching and runoff potential were not prominently available in the search results. However, the behavior of this compound, being a synthetic compound herts.ac.uk, would be subject to these general principles of environmental transport.

Identification and Quantification of Environmental Metabolites and Transformation Products

The transformation of parent pesticides into metabolites and transformation products (TPs) is a crucial process influencing their environmental fate and potential impact mdpi.commdpi.com. These transformation processes can be biological (biodegradation) or physicochemical (hydrolysis, photolysis, etc.) mdpi.comjustia.comgoogle.com. Metabolites are typically formed through biotransformation in living organisms, while degradation products result from microbial, biotic, and abiotic processes in the environment mdpi.com.

Research highlights that transformation products can sometimes be more persistent and mobile than the parent compounds mdpi.comfrontiersin.orgresearchgate.net. This is a significant concern as these products may be detected in water bodies, including rivers and groundwater frontiersin.org. The identification and quantification of these transformation products are therefore essential for a comprehensive assessment of the environmental exposure and risks associated with pesticide use mdpi.comnih.gov.

Analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry, are used to separate and quantify parent compounds and their metabolites in environmental samples researchgate.net. Studies on other pesticides demonstrate that transformation processes can occur in various environmental compartments, including soil and water, influenced by factors like temperature, moisture, and light frontiersin.org.

Specific information detailing the identified environmental metabolites and transformation products of this compound and their quantification in various environmental matrices was not extensively found in the provided search results. However, as a phenylpyrazole insecticide nih.govherts.ac.uk, its transformation would likely involve processes typical for organic compounds in the environment, potentially leading to the formation of various breakdown products mdpi.com.

Modeling and Predictive Research for Environmental Behavior

Environmental fate models are valuable tools for assessing the potential impact of agrochemicals on the environment, particularly regarding their degradation and transport frontiersin.orgresearchgate.net. These models simulate the behavior of pesticides in different environmental compartments, helping to predict their concentrations in soil, water, and air over time frontiersin.orgerdcinnovation.org.

Predictive environmental modeling systems aim to create comprehensive predictions of environmental impact, focusing on aspects like ecological toxicity and the fate and transport of chemicals erdcinnovation.org. These systems can incorporate data on single compounds or mixtures and can be updated with new scientific research to refine predictions erdcinnovation.org.

Models used in environmental fate research often consider processes such as degradation (including biodegradation, hydrolysis, and photolysis), sorption to soil particles, volatilization, leaching, and runoff researchgate.netlandscapeonline.dejustia.comgoogle.com. Some models are specifically designed to simulate the formation and transport of transformation products frontiersin.orgresearchgate.net. The accuracy of these models depends on the quality and availability of data on the pesticide's properties and environmental conditions frontiersin.orgerdcinnovation.org.

While general principles of environmental modeling for pesticides are well-documented landscapeonline.defrontiersin.orgresearchgate.neterdcinnovation.org, specific predictive research or modeling studies focused exclusively on the environmental behavior of this compound were not detailed in the provided search results. However, the application of such modeling techniques would be relevant for assessing the potential environmental fate of this compound based on its known physical and chemical properties.

Ecotoxicological Research on Non Target Organisms

Impact on Beneficial Arthropods and Pollinators

Pesticides, including insecticides, can harm beneficial arthropods and pollinators. mdpi.comxerces.org These effects can range from direct mortality to subtle, sublethal impacts that affect their behavior and physiology. researchgate.netmdpi.comnih.gov While general information on the impact of pesticides on these groups is available, specific published data regarding Acetoprole's effects are limited. herts.ac.uk

Sublethal Effects on Behavior and Physiology

Effects on Aquatic Invertebrates and Vertebrates

Aquatic ecosystems are susceptible to pesticide contamination through various routes, including runoff and drift. xerces.orgnih.govusgs.gov Aquatic invertebrates are particularly sensitive to insecticides and are often used as bioindicators for evaluating the presence of pollutants. usgs.govagriculturejournals.czresearchgate.net

Acute and Chronic Exposure Research

Acute toxicity tests measure the effects of short-term exposure to high concentrations of a substance, while chronic toxicity tests evaluate the effects of prolonged exposure to lower concentrations. ecetoc.orgepa.gov Both acute and chronic exposure to pesticides can have detrimental effects on aquatic invertebrates and vertebrates. herts.ac.ukmdpi.comnih.govnih.gov Sensitive aquatic invertebrates, such as mayflies, caddisflies, and some midge larvae, can show lethal effects at very low concentrations of certain insecticides. agriculturejournals.cz While the provided information highlights the importance of acute and chronic toxicity testing for aquatic organisms, specific data on this compound's acute and chronic effects on aquatic invertebrates and vertebrates are not presented. herts.ac.uk

Bioaccumulation Research in Aquatic Food Webs

Bioaccumulation is the process by which a substance accumulates in an organism at a rate faster than it can be metabolized or excreted. ecetoc.orgsciencelearn.org.nz This can lead to increasing concentrations of the substance in organisms at higher trophic levels within a food web, a process known as biomagnification. ecetoc.org Bioaccumulative substances with high persistence and toxicity can pose a concern when widely dispersed in the environment. ecetoc.org While models exist for predicting the bioaccumulation of organic chemicals in aquatic food webs, specific research on the bioaccumulation of this compound in aquatic food webs is not detailed in the provided search results. nih.govfrontiersin.orgsfu.ca

Influence on Soil Biota and Microorganisms

Soil biota, including microorganisms and invertebrates like earthworms, play vital roles in maintaining soil health, nutrient cycling, and decomposition. mdpi.comverdeterreprod.frdergipark.org.tr Pesticides can influence soil biota, with effects ranging from inhibitory to stimulatory, depending on the chemical, application method, soil environment, and availability of food sources. mdpi.comdpi.qld.gov.au Herbicides, for example, can affect soil enzymatic activities and reduce total microbial populations. mdpi.com Insecticides can also impact soil organisms. mdpi.com Risk assessments for soil organisms typically include testing on earthworms and other non-target soil macro-organisms, as well as soil microorganisms. europa.eubaes.gv.at Sublethal testing of earthworms is often required. baes.gv.at Despite the general knowledge of pesticide impacts on soil biota, specific research findings regarding this compound's influence on soil microorganisms and invertebrates are not provided in the search results. herts.ac.uk

Research on Soil Microbial Activity and Enzyme Function

Soil microbial communities and their enzymatic activities are fundamental to maintaining soil health and facilitating essential biogeochemical processes, such as nutrient cycling. mdpi.commdpi.comfrontiersin.org Soil enzymes, largely of microbial origin, are sensitive indicators of the soil's ecochemical status and respond relatively quickly to environmental changes, including those induced by anthropogenic factors like pesticide application. mdpi.commdpi.com These enzymes catalyze transformations crucial for nutrient availability and the decomposition of organic matter. mdpi.comfrontiersin.org

While pesticides in general have been shown to influence soil enzyme activity and microbial communities mdpi.commdpi.comnih.gov, specific detailed research findings on the direct effects of this compound on these parameters, such as changes in the activity of enzymes involved in carbon, phosphorus, or nitrogen cycles or alterations in microbial community structure, are not extensively documented in the available information. Studies on other substances, like ionic liquids or certain fungicides, demonstrate that different chemicals can lead to varied responses in soil enzyme activities and microbial populations, highlighting the importance of compound-specific research. mdpi.comnih.gov

Earthworm Studies and Soil Health Indicators

Earthworms are widely recognized as key indicators of soil health due to their significant roles in improving soil structure, enhancing drainage and aeration through burrowing, and contributing to nutrient cycling by processing organic matter. ct.govusda.govnsw.gov.aumsu.edu Their presence and abundance often correlate with fertile and well-structured soils. ct.gov Earthworm activity can influence the decomposition of plant residues and the redistribution of nutrients within the soil profile. usda.gov

Mechanistic Ecotoxicology: Understanding Pathways of Harm to Non-Target Species

Understanding the mechanisms by which agrochemicals exert toxic effects on non-target organisms is crucial for assessing ecological risks. This compound is known to act as a GABA-gated chloride channel antagonist. nih.govherts.ac.uk This mode of action, which disrupts neurotransmission, is the primary mechanism targeted in pest control.

In non-target species, the pathways of harm can vary depending on the organism and the chemical's specific interactions at the molecular and physiological levels. Pesticides can enter organisms through various routes, including direct contact, ingestion of contaminated food or water, and uptake from the environment. nih.gov Once inside an organism, the chemical can interact with specific molecular targets, like receptors or enzymes, or exert more generalized toxic effects. nih.govnerc.ac.uk These initial interactions can trigger a cascade of biological responses, potentially leading to effects at the individual, population, and even ecosystem levels. wur.nl

While the primary mode of action of this compound as a GABA antagonist is defined nih.govherts.ac.uk, detailed mechanistic ecotoxicology research specifically investigating the pathways of harm in various non-target species exposed to this compound is not extensively described in the provided search results. General principles of pesticide toxicity mechanisms, including neurotoxicity, disruption of enzyme activity, and interference with physiological processes, are relevant to understanding potential effects, but compound-specific data for this compound's impact on diverse non-target organisms beyond its intended targets appears limited in the available information. herts.ac.uknih.gov

Development of Ecotoxicological Risk Assessment Methodologies for Agrochemicals

Ecotoxicological risk assessment for agrochemicals is a structured process designed to evaluate the potential for adverse effects on the environment and non-target organisms. This process typically involves several key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.goveuropa.eu

Methodologies for assessing ecological risks involve evaluating the environmental fate of the chemical (how it moves and transforms in the environment) and its ecotoxicology (its effects on living organisms). europa.eu This includes conducting toxicity tests on a range of non-target species representing different trophic levels and taxonomic groups. epa.govmdpi.com Risk characterization integrates exposure and effects data to estimate the likelihood and magnitude of potential harm. epa.gov

Various frameworks and guidance documents exist to support the ecological risk assessment of pesticides, often drawing on approaches developed by regulatory bodies like the US EPA and the European Union. europa.euecetoc.orgnepc.gov.au These methodologies aim to identify potential risks and inform regulatory decisions regarding pesticide registration and use to ensure the protection of non-target organisms and ecosystems. epa.goveuropa.eu While these general methodologies are applicable to agrochemicals including this compound, the specific application and outcomes of such risk assessments for this compound are not detailed in the provided information, consistent with the indication of limited published ecotoxicological data for this compound. herts.ac.uk

Comparative Academic Studies and Broader Research Implications

Comparisons with Other Phenylpyrazole Insecticides (e.g., Fipronil (B1672679), Ethiprole)

Acetoprole shares a core phenylpyrazole structure with fipronil and ethiprole (B1671408) but possesses unique substituent groups that contribute to its specific properties smolecule.com. These structural differences influence their biological activity, target interactions, and environmental behavior smolecule.comnih.gov.

Comparative Efficacy against Resistant Pest Strains

Studies comparing the efficacy of phenylpyrazole insecticides against resistant pest strains highlight the challenges posed by evolved resistance mechanisms. While fipronil has been effective against insects resistant to older insecticide classes like pyrethroids, organophosphates, and carbamates, resistance to fipronil itself has emerged in various pest populations ekb.egeasletters.comnih.gov. Research indicates that cross-resistance can occur within the phenylpyrazole class, meaning resistance to one compound can confer reduced susceptibility to others with a similar mode of action researchgate.netplos.orgresearchgate.neticup.org.uk. However, the degree of cross-resistance can vary depending on the specific pest species and the underlying resistance mechanisms plos.orgicup.org.uk. For instance, a mutation (A301S) in the RDL GABA-gated chloride channel in Laodelphax striatellus conferred resistance to ethiprole but not fipronil plos.org. Conversely, studies on German cockroaches showed varying levels of resistance to fipronil and another phenylpyrazole (JKU 0422) in cyclodiene-resistant strains, suggesting that the manifestation of cross-resistance is not uniform across species icup.org.uk. This compound's unique structural features may influence its efficacy against strains resistant to other phenylpyrazoles, and research explores these comparative aspects smolecule.com.

Contrasting Mechanisms of Action and Selectivity Profiles

Phenylpyrazole insecticides, including this compound, fipronil, and ethiprole, primarily act as non-competitive antagonists of gamma-aminobutyric acid (GABA)-gated chloride channels (GABAARs) in the insect central nervous system researchgate.netapvma.gov.auresearchgate.netwikipedia.orgnih.gov. By blocking these channels, they disrupt the normal inhibitory neurotransmission, leading to hyperexcitation, convulsions, and ultimately death in insects apvma.gov.auwikipedia.org. They may also interact with glutamate-gated chloride (GluCl) channels wikipedia.org.

While sharing this common target site, subtle differences in the binding affinity and interaction with specific receptor subunits can influence their selectivity profiles wikipedia.orgfrontiersin.orgacs.org. Fipronil, for example, is known for its broad-spectrum activity wikipedia.org. Ethiprole is described as having greater selectivity compared to some other insecticides used against pests like stink bugs researchgate.net. This compound's specific interaction with insect GABA receptors, potentially influenced by its unique structural elements, contributes to its distinct activity profile and may offer advantages in terms of selectivity towards certain pests or reduced impact on non-target organisms compared to broader-spectrum options like fipronil smolecule.com.

Relative Environmental Persistence and Degradation Comparisons

The environmental fate of phenylpyrazole insecticides, including their persistence and degradation pathways, is a critical area of study. Fipronil is known to degrade relatively slowly in soil and water, with half-lives varying depending on the environmental conditions nih.govepa.govacs.org. Photodegradation can be a significant factor in aquatic environments for fipronil epa.govorst.edu. Fipronil can produce persistent and sometimes more toxic degradation products, such as fipronil desulfinyl and fipronil sulfone nih.govepa.govresearchgate.netepa.govnih.govapvma.gov.au.

Here is a comparative summary table based on the search results:

| Feature | This compound | Fipronil | Ethiprole |

| Chemical Class | Phenylpyrazole | Phenylpyrazole | Phenylpyrazole |

| Mode of Action | GABA-gated chloride channel antagonist smolecule.com | GABA-gated chloride channel antagonist, GluCl channel blocker apvma.gov.auwikipedia.orgnih.gov | GABA-gated chloride channel antagonist researchgate.netapvma.gov.auresearchgate.net |

| Spectrum | Broad-spectrum (sucking insects) smolecule.com | Broad-spectrum wikipedia.orgnih.gov | Broad-spectrum (sucking insects) researchgate.net |

| Resistance | Role in resistance evolution studied smolecule.com | Resistance documented in various pests ekb.egeasletters.comnih.gov | Cross-resistance with fipronil observed in some pests researchgate.netplos.org |

| Environmental Persistence | Under investigation; undergoes hydrolysis, etc. smolecule.com | Relatively slow degradation in soil/water; persistent degradates nih.govepa.govacs.orgresearchgate.net | Photochemical stability higher than fipronil in water; toxic TPs researchgate.netnih.govresearchgate.net |

| Degradation Products | Less toxic byproducts from hydrolysis smolecule.com | Persistent and potentially more toxic (e.g., desulfinyl, sulfone) nih.govepa.govresearchgate.netepa.govnih.govapvma.gov.au | Some transformation products more toxic than parent researchgate.net |

| Selectivity | More selective for certain pests smolecule.com | Broad-spectrum, potential non-target toxicity wikipedia.orgfrontiersin.orgmdpi.com | Greater selectivity for certain pests researchgate.net |

Role of this compound in Understanding Agrochemical Resistance Evolution

The evolution of resistance to agrochemicals is a significant threat to pest management plos.orgnumberanalytics.com. Phenylpyrazole insecticides, while initially effective against resistant strains of pests, have faced the challenge of resistance development ekb.egeasletters.com. Research into this compound, as a member of this class, contributes to the broader understanding of how insects evolve resistance to GABA-gated chloride channel blockers researchgate.neticup.org.ukacs.org. Studies on the genetic and biochemical mechanisms of resistance to phenylpyrazoles, including target-site mutations in the Rdl gene and metabolic detoxification, provide insights relevant to this compound resistance easletters.complos.orgresearchgate.netacs.orgresearchgate.netagriculturaljournals.com. Understanding the potential for cross-resistance between this compound and other phenylpyrazoles or insecticides with similar modes of action is crucial for predicting resistance risks and developing sustainable use strategies researchgate.netplos.orgresearchgate.neticup.org.ukucanr.edu. Research on this compound's interaction with resistant pest strains helps to elucidate the specific adaptations that may reduce its efficacy and informs strategies to mitigate resistance development smolecule.com.

Research on Integrated Pest Management (IPM) Strategies Incorporating Novel Modes of Action

Integrated Pest Management (IPM) strategies aim to manage pest populations using a combination of methods, minimizing the reliance on chemical pesticides and reducing their environmental and health impacts nih.govmodares.ac.irirac-online.orgresearchgate.net. Insecticides with novel modes of action, like phenylpyrazoles, play a crucial role in IPM programs, particularly for managing pests that have developed resistance to conventional insecticides researchgate.netnih.govamazon.comeuropa.euresearchgate.net.

Research on incorporating this compound into IPM strategies focuses on leveraging its specific mode of action to rotate with or complement insecticides from different chemical classes, thereby reducing the selection pressure for resistance to any single mode of action ucanr.edunih.govirac-online.orgirac-online.org. Studies evaluate the compatibility of this compound with biological control agents and other non-chemical control methods to develop more sustainable and effective pest management programs irac-online.org. The selectivity profile of this compound is particularly relevant in IPM, as prioritizing insecticides with greater selectivity towards target pests can help conserve beneficial insects and natural enemies, which are important components of a balanced ecosystem and contribute to natural pest control researchgate.netsmolecule.comirac-online.org. Research findings on this compound's efficacy against key pests and its interactions within the agroecosystem inform the development of best practices for its use in IPM frameworks smolecule.commodares.ac.ir.

Advanced Research Methodologies and Future Directions

Application of Omics Technologies (e.g., Genomics, Transcriptomics, Proteomics) in Resistance Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems at the molecular level. These approaches are increasingly applied in insecticide resistance research to understand the complex mechanisms involved. frontiersin.orgmdpi.comhumanspecificresearch.orguninet.edu Genomics focuses on studying an organism's entire genetic material (DNA), while transcriptomics analyzes the RNA transcripts produced, revealing gene expression patterns. humanspecificresearch.orguninet.edu Proteomics involves the large-scale study of proteins, including their abundance and functions, and metabolomics provides a comprehensive analysis of metabolites within biological samples. humanspecificresearch.orguninet.edu

In the context of insecticide resistance, integrating data from genomics and transcriptomics can help establish connections between genetic differences and changes in gene expression related to resistance mechanisms, particularly metabolic resistance. mdpi.com Adding proteomics and metabolomics data can further clarify how these changes impact detoxification enzyme functions, metabolic pathways, and the resulting metabolites. mdpi.com These integrated omics approaches can identify genes, proteins, and metabolic pathways associated with the development of resistance to insecticides. mdpi.com While specific research on acetoprole resistance using these integrated omics approaches was not prominently found in the search results, the principles and applications observed in general insecticide resistance research highlight their potential relevance.

Omics technologies enable researchers to identify and analyze biomarkers, signaling pathways, and immune responses that play a role in determining susceptibility or resistance to pathogens or pesticides. frontiersin.org By integrating data across these omics layers, scientists can pinpoint functional targets for intervention. frontiersin.org

Advanced Spectroscopic and Chromatographic Techniques for Metabolite Identification

Advanced spectroscopic and chromatographic techniques are essential tools for the identification and characterization of metabolites, including those resulting from the breakdown of this compound in organisms or the environment. Chromatography, such as Liquid Chromatography (LC), is widely used to separate complex mixtures found in biological or environmental samples. mass-analytica.comunl.edu Mass Spectrometry (MS) is often coupled with chromatography (e.g., LC-MS, GC-MS) to provide detailed information about the mass-to-charge ratio of molecules, aiding in their identification and structural elucidation. mass-analytica.comunl.eduthermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that provides detailed structural information about metabolites. unl.eduwur.nl While NMR is less sensitive than MS, it can provide unambiguous identification by comparing spectra to synthesized standards. wur.nl Combining chromatographic separation with both MS and NMR can offer a more comprehensive approach to metabolite identification, especially for unknown compounds. unl.eduwur.nl

LC-MS is a technique of choice in metabolite identification during drug discovery and development, which can be applied to understanding the metabolism of compounds like this compound. mass-analytica.com This technique involves the separation of components in a complex matrix followed by structure elucidation using MS. mass-analytica.com Ion Chromatography (IC) coupled with MS (IC-MS) is an alternative for analyzing ionic or highly polar compounds. thermofisher.com High-resolution MS systems can calculate the empirical formula of a target compound from its molecular ion, aiding identification. thermofisher.com Further fragmentation by MS/MS and comparison to spectral libraries can assist in identification, although manual interpretation may be needed for confident results. thermofisher.com

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) for New Compound Design

In silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies are valuable computational approaches used in the design and optimization of new compounds, including potential alternatives or enhancements to existing pesticides like this compound. QSAR models quantitatively correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net This allows researchers to predict the activity of new, untested compounds based on their structural and physicochemical properties. mdpi.com

The process typically involves selecting a set of compounds with known activity, calculating molecular descriptors that represent their structural features, and then building a mathematical model that relates these descriptors to the observed activity. mdpi.comresearchgate.net These models can then be used for virtual screening of chemical libraries to identify potential candidates with desired activity profiles. researchgate.netnih.gov

In silico methods, such as those used in ligand-based drug design, utilize the critical features of active molecules to design new compounds with similar mechanisms of action. mdpi.com Software tools can assist in generating libraries of analogues by making small structural modifications to existing compounds and then predicting their activity using QSAR models. This computational approach can streamline the discovery process and reduce the need for extensive experimental testing. nih.gov While specific QSAR studies on this compound for designing new pesticides were not detailed in the search results, the methodology is broadly applicable in pesticide discovery and optimization.

Emerging Research Areas and Unexplored Aspects of this compound

Given that this compound is described as an obsolete acaricide and insecticide not generally approved for use in the developed world with limited published data on its human health, environmental, or ecotoxicological impact, emerging research areas could focus on aspects beyond its direct application as a pesticide. herts.ac.uk

Potential unexplored aspects and emerging research areas related to compounds like this compound or its structural class (phenylpyrazoles) could include:

Environmental Fate and Degradation: Detailed studies on how this compound breaks down in various environmental compartments (soil, water, air) and the identification and toxicity of its degradation products using advanced analytical techniques.

Mechanisms of Resistance in Non-Target Organisms: Investigating the potential for resistance development in non-target arthropods or other organisms that may be exposed to residual this compound or structurally related compounds.

Novel Applications or Modifications: Exploring if structural modifications of this compound could lead to compounds with different biological activities or reduced environmental persistence while retaining efficacy against specific pests.

Role in Mixed Exposures: Research on the effects of co-exposure to this compound and other pesticides or environmental contaminants, which is a relevant scenario in real-world situations.

Historical Resistance Mechanisms: Studying resistance mechanisms in pest populations historically exposed to this compound, even if it is no longer widely used, to understand the evolution of resistance to phenylpyrazole insecticides.

The broader seed treatment market is seeing opportunities in developing biodegradable and environmentally friendly products, suggesting a potential area of research for compounds or formulations related to this compound that align with these goals. marketsandmarkets.com

Challenges and Opportunities in Future this compound-Related Research